molecular formula C21H22ClN5O4 B2823927 N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775427-18-3

N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No. B2823927
CAS RN: 1775427-18-3
M. Wt: 443.89
InChI Key: WHDZFZNNJDNPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C21H22ClN5O4 and its molecular weight is 443.89. The purity is usually 95%.
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Scientific Research Applications

Alpha-Glucosidase Inhibition

N-aryl/aralkyl derivatives of 1,3,4-oxadiazole compounds, such as the one , have shown potential in inhibiting alpha-glucosidase, an enzyme involved in carbohydrate digestion. This could be significant for managing postprandial hyperglycemia in diabetes. A study synthesizing similar compounds found promising inhibitors with IC50 values ranging from 52.63 to 86.35 µM. The structural and molecular modeling supported these findings, suggesting that these compounds could be promising drug leads (Iftikhar et al., 2019).

Antibacterial Activity

Derivatives of 1,3,4-oxadiazole, including those with an acetamide group, have been explored for their antibacterial potential. A study on such derivatives revealed moderate inhibition against Gram-negative bacterial strains, with some compounds being more active than others. This indicates a potential application in developing new antibacterial agents (Iqbal et al., 2017).

Enzyme Inhibition and Molecular Docking

Synthesized 1,3,4-oxadiazole derivatives have been evaluated for their potential as anti-bacterial agents and enzyme inhibitors. Molecular docking studies have helped identify active binding sites correlating with bioactivity data. This suggests their potential in drug discovery and design, especially for targeting specific enzymes (Siddiqui et al., 2014).

Hemolytic and Thrombolytic Activity

Some derivatives of 1,3,4-oxadiazole, such as those with a chlorophenyl group, have shown promising results in hemolytic and thrombolytic activity screenings. This implies their potential use in cardiovascular disease treatments and drug development (Aziz-Ur-Rehman et al., 2020).

Anti-inflammatory Potential

Studies on 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties. This suggests their potential application in developing pharmaceutical products for treating inflammation-related conditions (Basra et al., 2019).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4/c1-2-17-24-19(25-31-17)18-15-9-4-3-5-10-26(15)21(30)27(20(18)29)12-16(28)23-14-8-6-7-13(22)11-14/h6-8,11H,2-5,9-10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDZFZNNJDNPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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